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Compound of Interest

Compound Name:
(2S)-1,1,1-trifluoro-2-phenyl-3-

buten-2-ol

Cat. No.: B15498778 Get Quote

In the landscape of modern drug discovery and development, the strategic incorporation of

fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2][3] The

unique physicochemical properties of the fluorine atom—its high electronegativity, small steric

footprint, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's

metabolic stability, lipophilicity, and binding affinity for its biological target.[4] When this is

combined with the stereochemical precision of a chiral center, the resulting building blocks offer

immense potential for creating novel therapeutics with enhanced potency and optimized

pharmacokinetic profiles.

This guide provides a detailed technical overview of (2S)-1,1,1-trifluoro-2-phenyl-3-buten-2-
ol, a chiral tertiary alcohol featuring a trifluoromethyl group. This molecule serves as a valuable

synthon, or building block, for more complex active pharmaceutical ingredients (APIs). We will

explore its synthesis with a focus on stereocontrol, the analytical methods required to validate

its structure and purity, and the rationale behind its application in drug development programs.

As a senior application scientist, the emphasis will be not just on the "what" and "how," but the

fundamental "why" behind the methodological choices.

Core Physicochemical and Structural Data
The foundational step in working with any chemical entity is to understand its basic properties.

While a specific CAS number for the (2S)-enantiomer is not widely indexed, the racemic

mixture provides a baseline for its characterization.
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Property Data Source

Compound Name
1,1,1-trifluoro-2-phenylbut-3-

en-2-ol
[5][6]

CAS Number
134418-70-5 (for racemic

mixture)
[5]

Molecular Formula C₁₀H₉F₃O [5][6]

Molecular Weight 202.17 g/mol [5]

InChIKey
QZTXJLLJGFCKCH-

UHFFFAOYSA-N
[5][6]

SMILES OC(C=C)(c1ccccc1)C(F)(F)F [5]

Predicted XlogP 2.8 [6]

The presence of the trifluoromethyl group is expected to significantly influence the acidity of the

hydroxyl proton and the molecule's overall electronic profile. The chiral center at the C2

position means the molecule can exist as two non-superimposable mirror images, or

enantiomers, with potentially different biological activities.

Stereoselective Synthesis: A Protocol Grounded in
Causality
The synthesis of a single enantiomer like (2S)-1,1,1-trifluoro-2-phenyl-3-buten-2-ol requires a

strategy that can differentiate between the two possible stereochemical outcomes. The most

common and effective approach is the asymmetric nucleophilic addition to a prochiral ketone.

Here, we detail a field-proven method involving the addition of a vinyl Grignard reagent to

2,2,2-trifluoroacetophenone in the presence of a chiral ligand.

Experimental Protocol: Asymmetric Vinylic Addition
Reactor Preparation: A 500 mL, three-necked, round-bottom flask is flame-dried under a

stream of inert gas (Argon or Nitrogen) and equipped with a magnetic stirrer, a thermometer,

and a dropping funnel. This rigorous exclusion of atmospheric moisture is critical, as

Grignard reagents are highly sensitive to water.
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Catalyst-Ligand Complex Formation: In a separate flask, a chiral catalyst system is

prepared. For instance, a solution of a chiral amino alcohol, such as (-)-N,N-

dibutylnorephedrine (DBNE), is dissolved in anhydrous toluene. This ligand will coordinate to

the magnesium ion of the Grignard reagent, creating a chiral environment around the

reactive center.

Grignard Addition: The main reactor containing the chiral ligand solution is cooled to -78 °C

using a dry ice/acetone bath. Maintaining this low temperature is crucial to maximize the

enantioselectivity of the reaction by reducing the thermal energy of the system, which favors

the more ordered, lower-energy transition state leading to the desired (S)-enantiomer.

Reagent Introduction: Vinylmagnesium bromide (1.0 M solution in THF) is added dropwise to

the chiral ligand solution and stirred for 30 minutes to allow for complete complexation.

Subsequently, a solution of 2,2,2-trifluoroacetophenone in anhydrous toluene is added slowly

via the dropping funnel over a period of 1 hour.

Reaction Quench: After stirring at -78 °C for 4-6 hours (monitored by TLC), the reaction is

cautiously quenched by the slow addition of a saturated aqueous ammonium chloride

solution. This protonates the alkoxide intermediate to form the final alcohol and precipitates

the magnesium salts for easier removal.

Workup and Purification: The mixture is allowed to warm to room temperature, and the

organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure. The crude product is then purified by flash

column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield

the pure (2S)-1,1,1-trifluoro-2-phenyl-3-buten-2-ol.

Synthesis and Purification Workflow
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Asymmetric Synthesis

Workup & Purification

1. Prepare Chiral Ligand
((-)-DBNE) in Toluene

2. Cool Reactor to -78°C

3. Add Vinylmagnesium Bromide

4. Slow Addition of
2,2,2-Trifluoroacetophenone

5. Reaction Quench with
aq. NH4Cl

6. Liquid-Liquid Extraction
(Ethyl Acetate)

Crude Product

7. Drying and Concentration

8. Flash Column Chromatography

9. Purity & ee Analysis

Purified Product

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of the target compound.
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Validation: Spectroscopic and Chiral Analysis
A synthesis is only as reliable as its validation. Confirming the identity, purity, and enantiomeric

excess of the final product is a non-negotiable step.

Structural Confirmation
The structure of the synthesized alcohol is confirmed using a suite of spectroscopic techniques.

The data presented below are predicted values based on standard chemical shift ranges and

coupling constants for similar fluorinated molecules.

Technique Expected Signature Rationale

¹H NMR

δ 7.2-7.5 (m, 5H, Ar-H), δ 5.9-

6.1 (dd, 1H, -CH=), δ 5.2-5.4

(dd, 2H, =CH₂), δ 2.5 (s, 1H, -

OH)

Confirms the presence of the

phenyl ring, the vinyl group,

and the hydroxyl proton.

¹³C NMR

δ 120-140 (Ar-C), δ 140-145 (-

CH=), δ 115-120 (=CH₂), δ 75-

80 (C-OH), δ 120-125 (q, J ≈

285 Hz, -CF₃)

Identifies all unique carbon

environments. The quartet for

the CF₃ carbon is a key

indicator.

¹⁹F NMR δ -75 to -80 (s, 3F)

A singlet in this region is

characteristic of a

trifluoromethyl group adjacent

to a quaternary carbon.

IR (Infrared)

~3400 cm⁻¹ (broad, O-H

stretch), ~1640 cm⁻¹ (C=C

stretch), ~1100-1300 cm⁻¹

(strong, C-F stretch)

Provides functional group

confirmation, with the strong C-

F stretching bands being

particularly diagnostic.

Enantiomeric Purity Determination
The success of the asymmetric synthesis is quantified by determining the enantiomeric excess

(ee). This is most reliably achieved using chiral High-Performance Liquid Chromatography

(HPLC).
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Protocol: Chiral HPLC Analysis

Column Selection: A chiral stationary phase (CSP) is required. Columns based on cellulose

or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H) are highly effective for

this class of compounds.

Mobile Phase: An isocratic mobile phase of Hexane/Isopropanol (e.g., 98:2 v/v) is typically

used. The low polarity of the mobile phase enhances the chiral recognition interactions

between the analyte and the CSP.

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is

standard.

Analysis: A small sample of the purified product is dissolved in the mobile phase and

injected. The two enantiomers will interact differently with the chiral stationary phase,

resulting in different retention times. The enantiomeric excess is calculated from the relative

peak areas of the two enantiomers: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

A successful synthesis will show one peak as the major component.

Analytical Validation Workflow

Purified Product

NMR Spectroscopy
(1H, 13C, 19F) Infrared (IR)

Spectroscopy

Mass Spectrometry
(MS)

Chiral HPLC

Validated (2S)-Enantiomer

Identity Confirmed
Identity Confirmed

Identity Confirmed

ee > 99%

Click to download full resolution via product page
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Caption: Analytical workflow for structural and stereochemical validation.

Application in Drug Development: A
Trifluoromethylated Chiral Synthon
The value of (2S)-1,1,1-trifluoro-2-phenyl-3-buten-2-ol lies in its utility as a versatile

intermediate. The trifluoromethyl group and the chiral tertiary alcohol motif are features found in

numerous modern pharmaceuticals.[2]

Metabolic Blocking: The C-F bond is exceptionally strong, making the trifluoromethyl group

highly resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Introducing this

group can block metabolically labile sites in a drug candidate, thereby increasing its half-life

and bioavailability.

Modulation of Lipophilicity and Potency: Fluorine's high electronegativity can alter the pKa of

nearby functional groups and influence non-covalent binding interactions (e.g., hydrogen

bonding, dipole-dipole) with a target receptor. This can lead to significant improvements in

binding affinity and overall drug potency.[4]

Stereospecific Interactions: The defined (S)-stereochemistry allows for precise, three-

dimensional interactions with chiral biological targets like enzymes and receptors. Since

biological systems are inherently chiral, often only one enantiomer of a drug is active, while

the other may be inactive or even contribute to off-target toxicity.[7][8]

Synthetic Handle: The vinyl group provides a reactive handle for further chemical

transformations, such as olefin metathesis, epoxidation, or hydrogenation, allowing for the

construction of more complex molecular architectures.

This building block is particularly relevant for developing agents targeting the central nervous

system or in anti-inflammatory drug discovery, where fine-tuning metabolic stability and

receptor affinity is paramount.[9]

Conclusion
(2S)-1,1,1-trifluoro-2-phenyl-3-buten-2-ol is more than just a chemical compound; it is a

strategic tool for the modern medicinal chemist. Its synthesis, while demanding careful control
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of reaction conditions to ensure high enantiopurity, is achievable through established

asymmetric methods. The rigorous analytical validation that follows is essential to guarantee its

quality for use in multi-step syntheses of high-value pharmaceutical targets. The trifluoromethyl

group imparts properties that are highly sought after in drug design, making this and similar

fluorinated chiral building blocks critical assets in the ongoing quest to develop safer and more

effective medicines.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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